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Compound of Interest

Compound Name: Cy7 NHS ester

Cat. No.: B15555463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

applications, and experimental protocols for Cy7 NHS ester, a near-infrared fluorescent dye

crucial for labeling biomolecules. This document is intended to serve as a core resource for

researchers, scientists, and professionals involved in drug development and various life

science applications.

Core Chemical Properties
Cy7 NHS ester is an amine-reactive fluorescent dye belonging to the cyanine family. Its utility

lies in its spectral properties within the near-infrared (NIR) window (700-900 nm), a range

where biological tissues exhibit minimal autofluorescence and light absorption. This

characteristic allows for deep tissue imaging with a high signal-to-noise ratio.[1][2] The N-

hydroxysuccinimide (NHS) ester functional group facilitates covalent conjugation to primary

amines on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[3]

[4]

Variations in the chemical structure, such as the presence of sulfonate groups, can significantly

impact the solubility and specific characteristics of the dye. Non-sulfonated versions typically

require an organic co-solvent for labeling reactions, while sulfonated forms (sulfo-Cy7 NHS
ester) exhibit enhanced water solubility, making them ideal for labeling delicate proteins that

may be sensitive to organic solvents.[3][5]
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The following tables summarize the key quantitative properties of Cy7 NHS ester. It is
important to note that values may vary slightly between different commercial suppliers due to

variations in the specific chemical structure (e.g., counter-ion) and the conditions under which

the measurements were taken.

Table 1: Physicochemical Properties of Cy7 NHS Ester Variants

Property
Non-Sulfonated Cy7 NHS
Ester

Sulfo-Cy7 NHS Ester

Appearance Dark green solid/powder[6] Dark green powder[7]

Molecular Weight (Da)
682.29 to 867 (Varies by

supplier and counter-ion)[4][6]

~828 to 844.05 (Varies by

supplier and salt form)[7][8]

Solubility

Soluble in organic solvents

(DMSO, DMF); low water

solubility[6]

Good solubility in water,

DMSO, and DMF[5][7]

Storage Conditions
-20°C in the dark,

desiccated[6]

-20°C in the dark,

desiccated[7]

Table 2: Spectroscopic Properties of Cy7 NHS Ester Variants

Property
Non-Sulfonated Cy7 NHS
Ester

Sulfo-Cy7 NHS Ester

Excitation Maximum (λex, nm) 743 - 756[3][9] 740 - 750[7][8]

Emission Maximum (λem, nm) 767 - 779[3][9] 773[7][8]

Molar Extinction Coefficient (ε,

M⁻¹cm⁻¹)
~199,000 - 255,000[10] ~240,600[7]

Fluorescence Quantum Yield

(Φ)
~0.3[10] Not consistently reported

Correction Factor (CF280) ~0.029 - 0.05[11] ~0.04[7]
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Experimental Protocols
The following sections provide detailed methodologies for labeling proteins (with a specific

focus on antibodies) and oligonucleotides with Cy7 NHS ester.

Protein and Antibody Labeling Protocol
This protocol is a general guideline for labeling proteins, such as IgG antibodies. Optimal

conditions, particularly the dye-to-protein molar ratio, may need to be determined empirically for

each specific protein.

Materials:

Cy7 NHS ester (non-sulfonated or sulfonated)

Protein/antibody of interest (in an amine-free buffer like PBS)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (for non-sulfonated Cy7
NHS ester)

Reaction Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

Purification column (e.g., Sephadex G-25)

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

Protein Preparation:

Ensure the protein solution is free of amine-containing substances like Tris or glycine, and

stabilizers like bovine serum albumin (BSA).[12] If necessary, perform a buffer exchange

into PBS.

Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[11]

Dye Preparation:
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Allow the vial of Cy7 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.

For non-sulfonated Cy7 NHS ester, dissolve it in anhydrous DMSO or DMF to a stock

concentration of 1-10 mg/mL.[13]

For sulfo-Cy7 NHS ester, it can be dissolved directly in the reaction buffer or water.

Prepare the dye solution immediately before use as NHS esters are susceptible to

hydrolysis.[12]

Labeling Reaction:

Adjust the pH of the protein solution to 8.3-9.0 by adding the Reaction Buffer (typically

1/10th of the protein solution volume).[13]

Calculate the required volume of the Cy7 NHS ester stock solution to achieve the desired

dye-to-protein molar ratio. A starting point of a 10:1 to 20:1 molar excess of dye to protein

is recommended.[11]

Slowly add the dye solution to the protein solution while gently stirring or vortexing.

Incubate the reaction for 1-2 hours at room temperature, protected from light.[11][13]

Quenching the Reaction (Optional):

The reaction can be stopped by adding a quenching buffer to a final concentration of 50-

100 mM. Incubate for an additional 30 minutes. This step is generally not necessary if the

purification is performed promptly.

Purification of the Conjugate:

Separate the labeled protein from the unreacted dye using a gel filtration column (e.g.,

Sephadex G-25) equilibrated with PBS.[11]

The first colored fraction to elute will be the Cy7-labeled protein.

Characterization and Storage:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm and the excitation maximum of Cy7 (around 750 nm). The following formula can

be used:

DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

Where A_max is the absorbance at the dye's excitation maximum, A_280 is the

absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye

is the molar extinction coefficient of the dye, and CF_280 is the correction factor for the

dye's absorbance at 280 nm.[11]

Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term

storage.[11] Protect from light.

Oligonucleotide Labeling Protocol
This protocol is for labeling amine-modified oligonucleotides.

Materials:

Amine-modified oligonucleotide

Cy7 NHS ester

Anhydrous DMSO or DMF

Conjugation Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0

Purification supplies (e.g., reverse-phase cartridge or HPLC)

Procedure:

Oligonucleotide Preparation:

Dissolve the amine-modified oligonucleotide in sterile water.

Dye Preparation:

Prepare a fresh 10 mg/mL solution of Cy7 NHS ester in anhydrous DMF or DMSO.
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Labeling Reaction:

Add the Conjugation Buffer to the oligonucleotide solution.

Add the Cy7 NHS ester solution to the buffered oligonucleotide solution.

Vortex the mixture and let it stand for at least 2 hours at room temperature, or overnight,

protected from light.

Purification:

Purify the labeled oligonucleotide from excess dye using a reverse-phase cartridge or by

HPLC.

Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate a typical

experimental workflow for antibody labeling and the signaling pathways often studied using

Cy7-labeled probes.
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Caption: Experimental workflow for Cy7 NHS ester antibody labeling.
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Signaling Pathway: HER2 Receptor
Cy7-labeled antibodies, such as trastuzumab (Herceptin), are used to target and visualize the

Human Epidermal Growth Factor Receptor 2 (HER2) in cancer cells. Binding of the antibody

can inhibit downstream signaling pathways that promote cell proliferation and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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